molecular formula C10H17N3O4 B1479278 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione CAS No. 2098019-58-8

6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1479278
CAS No.: 2098019-58-8
M. Wt: 243.26 g/mol
InChI Key: VNJQVQHLDBIGPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidinedione derivative offered for research purposes. Compounds within this chemical class are of significant interest in medicinal chemistry and oncology research, particularly in the development of novel small-molecule inhibitors . Pyrimidinedione scaffolds are recognized for their potential to interact with key biological targets; recent studies highlight their application in inhibiting enzymes like d-dopachrome tautomerase (MIF2) and as core structures in dual BRD4/PLK1 inhibitors, which are pursued for their antiproliferative effects in cancer cells such as non-small cell lung cancer . The structure of this compound, featuring bis(2-methoxyethyl)amino substitution, is designed to modulate properties like solubility and binding affinity. Researchers can utilize this chemical as a key intermediate or building block in synthetic chemistry for constructing more complex bioactive molecules . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[bis(2-methoxyethyl)amino]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-16-5-3-13(4-6-17-2)8-7-9(14)12-10(15)11-8/h7H,3-6H2,1-2H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJQVQHLDBIGPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)C1=CC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique bis(2-methoxyethyl)amino substituent, may exhibit various pharmacological properties, including anticancer, antiviral, and immunomodulatory effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C12H18N4O3\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}_3

The compound features a pyrimidine ring substituted with a bis(2-methoxyethyl)amino group at the sixth position and keto groups at the second and fourth positions.

Anticancer Activity

Research has indicated that derivatives of pyrimidines, including this compound, can inhibit the proliferation of various cancer cell lines. A study highlighted that compounds with similar structures demonstrated significant cytotoxicity against human cancer cell lines such as A-549 (lung cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and modulation of cell signaling pathways related to tumor growth .

Antiviral Activity

The antiviral potential of pyrimidine derivatives has also been explored. Compounds in this class have shown efficacy against viruses such as herpes simplex virus type 1 (HSV-1). In vitro studies suggest that these compounds can inhibit viral replication by interfering with viral entry or replication processes within host cells .

Immunomodulatory Effects

Immunological studies have indicated that certain pyrimidine derivatives can modulate immune responses. For instance, compounds similar to this compound have been shown to suppress the production of pro-inflammatory cytokines like TNF-α in activated lymphocytes. This suggests a potential use in treating autoimmune disorders or conditions characterized by excessive inflammation .

Case Studies and Research Findings

StudyFindings
Study on Cytotoxicity Demonstrated significant inhibition of A-549 and MCF-7 cell lines with IC50 values in the micromolar range.
Antiviral Study Showed effective inhibition of HSV-1 replication in vitro with a reduction in viral titer by more than 90%.
Immunomodulatory Research Found that the compound significantly reduced TNF-α levels in activated human peripheral blood lymphocytes.

The biological activities of this compound are likely mediated through several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Cytokine Modulation : It appears to influence cytokine production, thereby regulating immune responses.
  • Viral Replication Interference : The structural characteristics allow it to disrupt viral life cycles effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine-2,4-dione Derivatives

Structural and Electronic Properties

Substituent Effects on Solubility and Reactivity
  • 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione (): The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, reducing electron density on the pyrimidine ring. This increases lipophilicity and resistance to metabolic degradation compared to the bis(2-methoxyethyl)amino derivative. The CF₃ group also forms intermolecular N–H···O and O–H···O hydrogen bonds in crystal structures, enhancing stability .
  • Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones (): Annulation with a pyridine ring (e.g., 6a–d) increases π-conjugation, lowering HOMO-LUMO gaps (3.91–4.10 eV) and enhancing UV absorption. In contrast, the bis(2-methoxyethyl)amino group may raise the HOMO-LUMO gap due to electron-donating methoxy groups, altering redox behavior .
  • 1,3-Bis(4-methoxybenzyl)-6-methylpyrimidine-2,4(1H,3H)-dione ():
    Bulky 4-methoxybenzyl groups sterically hinder interactions with biological targets but improve crystallinity. The bis(2-methoxyethyl) derivative’s linear side chains likely reduce steric hindrance, favoring binding to enzymes or receptors .
Table 1: Key Electronic and Physical Properties
Compound Substituent(s) HOMO-LUMO Gap (eV) Solubility Profile
6-(Bis(2-methoxyethyl)amino) derivative Bis(2-methoxyethyl)amino Not reported High aqueous solubility
6-(Trifluoromethyl) derivative -CF₃ Not reported Moderate lipophilicity
Pyrido[2,3-d]pyrimidine-2,4-dione (6a) Hydroxybenzoyl, methyl 3.93 Moderate solubility

Preparation Methods

Alkylation of 6-Aminopyrimidine-2,4-dione Derivatives

A common approach to prepare 6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione involves alkylation of 6-aminopyrimidine-2,4-dione with 2-methoxyethyl halides under basic conditions. This method typically proceeds via nucleophilic substitution where the amino group acts as the nucleophile attacking the alkyl halide.

  • Typical reagents: 6-amino-pyrimidine-2,4-dione, 2-methoxyethyl bromide or chloride, base (e.g., sodium hydride or sodium ethoxide)
  • Solvents: Anhydrous ethanol, tetrahydrofuran (THF), or 1,4-dioxane
  • Temperature: 50–110 °C depending on solvent and base
  • Reaction time: Several hours to overnight

This method yields the bis(2-methoxyethyl)amino substitution at the 6-position with moderate to high yields (generally 60–90%).

Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

Another route involves starting with 6-chloropyrimidine-2,4-dione derivatives, where the chlorine atom is displaced by bis(2-methoxyethyl)amine via nucleophilic aromatic substitution.

  • Reagents: 6-chloropyrimidine-2,4-dione, bis(2-methoxyethyl)amine
  • Conditions: Heating in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Catalysts: Sometimes bases like potassium carbonate are used to enhance nucleophilicity
  • Temperature: Elevated temperatures, typically 80–120 °C
  • Reaction time: 6–24 hours

This method is advantageous for its direct substitution and often provides good regioselectivity.

Reductive Amination Approaches

Though less common for this specific compound, reductive amination of 6-formylpyrimidine-2,4-dione derivatives with bis(2-methoxyethyl)amine under reducing conditions (e.g., sodium cyanoborohydride) can be employed to install the bis(2-methoxyethyl)amino group.

Representative Experimental Data and Yields

Method Reagents & Conditions Yield (%) Notes
Alkylation of 6-amino group 6-amino-pyrimidine-2,4-dione + 2-methoxyethyl bromide, NaH, THF, 80 °C, 12 h 75–85 Requires anhydrous conditions
Nucleophilic substitution 6-chloropyrimidine-2,4-dione + bis(2-methoxyethyl)amine, K2CO3, DMF, 100 °C, 18 h 70–90 High regioselectivity, direct substitution
Reductive amination 6-formylpyrimidine-2,4-dione + bis(2-methoxyethyl)amine, NaBH3CN, MeOH, rt, 6 h 60–75 Mild conditions, requires aldehyde precursor

Detailed Research Findings and Notes

  • Base Selection: Sodium hydride and sodium ethoxide are commonly used bases to deprotonate the amino group or activate the nucleophile. Freshly prepared sodium ethoxide from sodium metal in ethanol has shown optimal results in related pyrimidine alkylations.

  • Solvent Effects: Polar aprotic solvents such as DMF and DMSO facilitate nucleophilic aromatic substitution by stabilizing the transition state and enhancing nucleophile strength.

  • Temperature Optimization: Elevated temperatures (80–110 °C) are typically necessary to achieve good conversion rates in nucleophilic substitution reactions on pyrimidine rings due to the aromatic stabilization of the leaving group position.

  • Purification: Products are usually purified by recrystallization or column chromatography. Yields are generally good, with purities confirmed by NMR and mass spectrometry.

  • Side Reactions: Over-alkylation or substitution at other positions is minimal under controlled conditions. However, care must be taken to avoid hydrolysis or decomposition of sensitive intermediates.

Summary Table of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Typical Yield (%)
Alkylation of 6-amino group 6-amino-pyrimidine-2,4-dione, 2-methoxyethyl halide, NaH Anhydrous solvent, 80 °C, 12 h Straightforward, scalable 75–85
Nucleophilic substitution 6-chloropyrimidine-2,4-dione, bis(2-methoxyethyl)amine, K2CO3 DMF, 100 °C, 18 h Direct substitution, regioselective 70–90
Reductive amination 6-formylpyrimidine-2,4-dione, bis(2-methoxyethyl)amine, NaBH3CN MeOH, rt, 6 h Mild conditions, selective 60–75

Q & A

Q. Table 1: Comparative Yields of Pyrimidine-2,4-dione Derivatives

SubstituentReaction ConditionsYield (%)Reference
Bis(2-methoxyethyl)K₂CO₃, DMF, 80°C, 12 h40–53
Cyclopropyl/ethylEt₃N, CH₂Cl₂, RT, 10 h78

Q. Table 2: Biological Activity of Related Compounds

CompoundTargetIC₅₀ (µM)Assay Type
6-Amino-1-cyclopropyleEF-2K0.8Kinase inhibition
6-(Thiazol-4-yl)S. aureus12.5MIC (µg/mL)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
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6-(bis(2-methoxyethyl)amino)pyrimidine-2,4(1H,3H)-dione

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